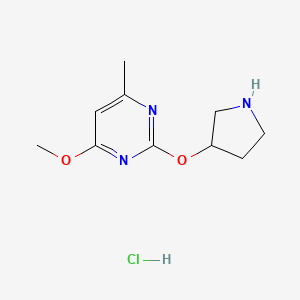

4-Methoxy-6-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Methoxy-6-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride” is a chemical compound with the molecular formula C10H16ClN3O2 . It is used in research and development .

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “4-Methoxy-6-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride”, often involves ring construction from different cyclic or acyclic precursors . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Molecular Structure Analysis

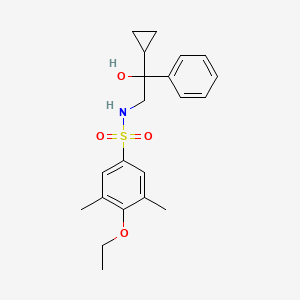

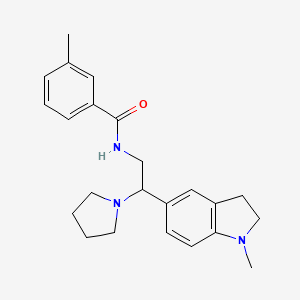

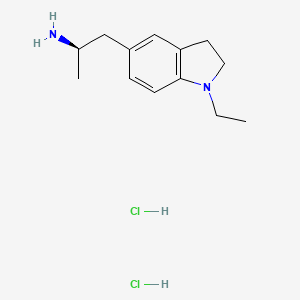

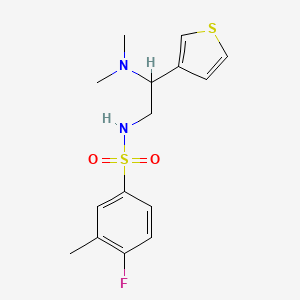

The molecular structure of “4-Methoxy-6-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride” includes a pyrrolidine ring, a pyrimidine ring, and a methoxy group . The molecular weight of the compound is 245.706 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methoxy-6-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride” include its molecular formula (C10H16ClN3O2), molecular weight (245.71), and its use in research and development .Applications De Recherche Scientifique

Organic Synthesis and Medicinal Chemistry

Synthesis of Pyrimidine Derivatives : Pyrimidine derivatives, such as 2,4-dichloro-5-methoxy-pyrimidine, are valuable intermediates in organic synthesis, used for constructing more complex molecules with potential biological activity. The synthesis involves cyclization and chloridization processes, achieving high purity and yield under optimal conditions (Liu Guo-ji, 2009).

Antiviral Activity : Pyrimidine derivatives, including those substituted at position 5, have been explored for their antiviral properties, particularly against retroviruses. The modification of pyrimidine rings has led to compounds with significant inhibitory activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture, highlighting their potential in antiretroviral therapy (D. Hocková et al., 2003).

Material Science

Preparation of N-Oxide Derivatives : The preparation and reactions of trichloromethyl-substituted pyridine and pyrimidine N-oxide derivatives from β-keto enamides highlight the versatility of pyrimidine derivatives in synthesizing materials with potential applications in electronics and photonics. Such reactions include the conversion of methyl groups into acetoxymethyl groups via Boekelheide rearrangement, demonstrating the chemical flexibility of pyrimidine frameworks (Lina Unger et al., 2018).

Synthesis of Thieno-Fused 7-Deazapurine Ribonucleosides : Thieno-fused 7-deazapurine ribonucleosides derived from pyrimidine scaffolds exhibit cytostatic and antiviral activities. Their synthesis involves cross-couplings or nucleophilic substitutions, indicating their potential in developing new cancer therapies and antiviral drugs. The compounds showed promising activity against a broad panel of cancer and leukemia cell lines, as well as some antiviral activity against HCV (M. Tichy et al., 2017).

Propriétés

IUPAC Name |

4-methoxy-6-methyl-2-pyrrolidin-3-yloxypyrimidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2.ClH/c1-7-5-9(14-2)13-10(12-7)15-8-3-4-11-6-8;/h5,8,11H,3-4,6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAIRDIOQDEYSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCNC2)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-6-methyl-2-(pyrrolidin-3-yloxy)pyrimidine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2738518.png)

![3-methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2738519.png)

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine](/img/structure/B2738523.png)

![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2738524.png)

![2-chloro-1-[5-(3-chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2738525.png)

![2-(4-[1,2,4]Triazol-1-yl-phenoxy)propionic acid](/img/structure/B2738526.png)

![4-allyl-N-isopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2738528.png)